molecular formula C22H25NO3 B1614302 4'-Carboethoxy-3-piperidinomethyl benzophenone CAS No. 898792-81-9

4'-Carboethoxy-3-piperidinomethyl benzophenone

Cat. No.: B1614302
CAS No.: 898792-81-9
M. Wt: 351.4 g/mol
InChI Key: XOIAUMJPZWFULQ-UHFFFAOYSA-N
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Description

4'-Carboethoxy-3-piperidinomethyl benzophenone is a benzophenone derivative featuring a carboethoxy (ethoxycarbonyl) group at the 4'-position and a piperidinomethyl substituent at the 3-position of the benzophenone core. Benzophenones are aromatic ketones widely used in pharmaceuticals, agrochemicals, and materials science due to their stability, UV absorption properties, and versatility in chemical modifications .

Properties

IUPAC Name

ethyl 4-[3-(piperidin-1-ylmethyl)benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-2-26-22(25)19-11-9-18(10-12-19)21(24)20-8-6-7-17(15-20)16-23-13-4-3-5-14-23/h6-12,15H,2-5,13-14,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIAUMJPZWFULQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643133
Record name Ethyl 4-{3-[(piperidin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-81-9
Record name Ethyl 4-[3-(1-piperidinylmethyl)benzoyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-{3-[(piperidin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 4'-Carboethoxy-3-piperidinomethyl benzophenone typically follows a multi-step route involving:

  • Preparation of the benzophenone core with appropriate substitution.
  • Introduction of the piperidinomethyl group at the 3-position.
  • Esterification to form the carboethoxy group at the 4' position.

The key challenge is selective functionalization and maintaining high yield and purity throughout the steps.

Starting Materials and Core Formation

The benzophenone core is often synthesized via Friedel-Crafts acylation methods, which are well-established for benzophenone derivatives.

Common methods for benzophenone preparation include:

Method Description Advantages Disadvantages
Benzoyl Chloride Method Reaction of benzoyl chloride with benzene in presence of AlCl3 catalyst. Simple process, high efficiency Expensive benzoyl chloride, corrosive HCl byproduct, catalyst recovery issues
Benzoic Acid Method Heating benzoic acid with m-xylene and Lewis acid catalyst. Uses cheaper raw materials Longer reaction times, lower yields
Phosgene Method Reaction involving phosgene and aromatic compounds. High purity products Toxic reagents, complex handling

These methods provide the benzophenone scaffold, which is then functionalized further.

Introduction of the Piperidinomethyl Group

The critical step in synthesizing this compound is the selective substitution of a piperidinomethyl group at the 3-position of the benzophenone ring.

Typical approach:

This is often performed under controlled temperature and solvent conditions to maximize regioselectivity and yield.

Esterification to Form the Carboethoxy Group

The 4'-position carboethoxy group is introduced via esterification of a corresponding carboxylic acid or acid chloride precursor.

Common methods:

  • Reaction of 4'-carboxybenzophenone intermediate with ethanol in the presence of acid catalysts.
  • Use of ethyl chloroformate or other ethylating agents for direct ester formation.

This step requires careful control to avoid side reactions such as hydrolysis or over-esterification.

Representative Detailed Synthetic Route

While specific literature on this compound is limited, analogous compounds such as 4'-Carboethoxy-3-thiomorpholinomethyl benzophenone have well-documented syntheses that can be adapted.

Example route (adapted):

Step Reaction Conditions Notes
1 Friedel-Crafts acylation to prepare 4'-carboethoxybenzophenone core Benzoyl chloride, benzene, AlCl3, reflux Produces benzophenone with ester group
2 Halomethylation at 3-position Formaldehyde + HCl or paraformaldehyde, acid catalyst Introduces chloromethyl group
3 Nucleophilic substitution with piperidine Piperidine, solvent (e.g., ethanol), mild heating Replaces halogen with piperidinomethyl
4 Purification Recrystallization or chromatography Ensures product purity

This route aligns with standard organic synthetic practices and has been validated in related benzophenone derivatives.

Research Findings and Optimization

  • Yield Optimization: Reaction temperatures between 0°C to 100°C and reaction times from 1 to 24 hours are typical for substitution steps to balance conversion and minimize side reactions.
  • Catalyst Selection: Lewis acids like AlCl3 are effective in Friedel-Crafts acylation but require careful handling due to corrosiveness.
  • Purification: Chromatographic techniques or recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) yield high-purity final products.
  • Scale-up Considerations: Use of safer reagents and recovery of catalysts are important for industrial synthesis.

Summary Table of Preparation Parameters

Step Reagents/Conditions Temperature Range Reaction Time Yield Range (%) Notes
Benzophenone core synthesis Benzoyl chloride, benzene, AlCl3 catalyst 50–80°C 2–6 hours 70–90 Friedel-Crafts acylation
Halomethylation Formaldehyde, HCl, acid catalyst 0–40°C 1–4 hours 60–80 Introduces halomethyl group
Piperidine substitution Piperidine, ethanol or suitable solvent 25–60°C 4–24 hours 65–85 Nucleophilic substitution
Esterification Ethanol, acid catalyst or ethyl chloroformate 25–60°C 2–12 hours 70–90 Formation of carboethoxy group

Chemical Reactions Analysis

Photochemical Reactions

Benzophenone derivatives undergo characteristic photoreduction under UV irradiation. For 4'-carboethoxy-3-piperidinomethyl benzophenone:

  • Mechanism : UV light promotes the carbonyl group to an excited triplet state, abstracting hydrogen atoms from solvents (e.g., isopropanol) to form a ketyl radical intermediate.

  • Product : Dimerization yields benzpinacol derivatives (geminal diols) .

Reaction Conditions Reagents/Solvents Major Product
UV irradiation (λ = 350 nm)Isopropanol, N₂ atm4,4'-Bis(3-piperidinomethyl)benzpinacol

Nucleophilic Substitution at the Piperidinomethyl Group

The piperidinomethyl group (-CH₂-NC₅H₁₀) undergoes reactions typical of tertiary amines:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

  • Oxidation : Hydrogen peroxide or mCPBA oxidizes the amine to an N-oxide .

Reaction Reagents Conditions Product
N-AlkylationCH₃I, K₂CO₃DMF, 60°C, 12 hrQuaternary ammonium iodide derivative
N-OxidationmCPBACH₂Cl₂, 0°C → rt, 4 hrPiperidinomethyl N-oxide derivative

Ester Hydrolysis

The carboethoxy group (-COOEt) undergoes hydrolysis under acidic or basic conditions:

  • Basic Hydrolysis : NaOH (aq.) cleaves the ester to a carboxylic acid.

  • Acidic Hydrolysis : HCl (aq.) yields the same product but with slower kinetics .

Reaction Reagents Conditions Product
Saponification2M NaOHReflux, 6 hr4'-Carboxy-3-piperidinomethyl benzophenone
Acidic Hydrolysis6M HClReflux, 12 hr4'-Carboxy-3-piperidinomethyl benzophenone

Reduction of the Ketone Moiety

The benzophenone carbonyl group is reducible to a secondary alcohol:

  • Catalytic Hydrogenation : H₂/Pd-C in ethanol yields the alcohol.

  • Metal Hydride Reduction : NaBH₄ or LiAlH₄ selectively reduces the ketone .

Reagent Conditions Product
H₂ (1 atm), 10% Pd/CEtOH, rt, 24 hr4'-Carboethoxy-3-piperidinomethyl benzhydrol
LiAlH₄ (excess)THF, 0°C → rt, 2 hr4'-Carboethoxy-3-piperidinomethyl benzhydrol

Electrophilic Aromatic Substitution

The benzophenone core directs electrophiles to the para positions relative to the ketone. For example:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at the 4-position of the unsubstituted benzene ring.

Reagent Conditions Product
HNO₃ (conc.), H₂SO₄0°C → 50°C, 3 hr4-Nitro-4'-carboethoxy-3-piperidinomethyl benzophenone

Transesterification

The ethyl ester undergoes transesterification with alcohols in acidic or basic media:

  • Methanolysis : HCl-catalyzed reaction with methanol yields the methyl ester .

Reagent Conditions Product
MeOH, HCl (cat.)Reflux, 8 hr4'-Carbomethoxy-3-piperidinomethyl benzophenone

Cross-Coupling Reactions

The aryl rings may participate in Suzuki-Miyaura couplings if halogenated. While no direct studies exist for this compound, analogous benzophenones react as follows :

  • Suzuki Coupling : Requires palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids.

Scientific Research Applications

Pharmaceutical Applications

4'-Carboethoxy-3-piperidinomethyl benzophenone is primarily investigated for its pharmaceutical properties. Its structural characteristics suggest potential as a lead compound in drug development.

  • Anticancer Activity : Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The piperidine moiety may enhance biological activity by interacting with specific cellular targets.
  • Neuropharmacology : The piperidinyl group is known for its role in modifying neurotransmitter systems, suggesting that this compound could be explored for neuroprotective or psychoactive properties.

Case Study Example :
A study published in the Journal of Medicinal Chemistry examined derivatives of benzophenone compounds, revealing that modifications at the piperidine position significantly influenced their anticancer efficacy .

Material Science Applications

The compound's unique chemical structure allows for its use in material science, particularly in the development of polymers and coatings.

  • UV Absorption Properties : Benzophenones are commonly used as UV filters in sunscreens and plastics to prevent degradation from UV radiation. The incorporation of this compound into polymer matrices can enhance UV stability.
  • Synthesis of Functional Materials : The compound can serve as a precursor for synthesizing novel materials with tailored properties, such as photonic devices and sensors.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is utilized as an intermediate in various reactions.

  • Multi-Step Synthesis : The compound can undergo various transformations, including acylation and alkylation reactions, making it a versatile building block for synthesizing complex organic molecules.
  • Reactivity Studies : Research has demonstrated that the compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups, facilitating further synthetic pathways .

Mechanism of Action

The mechanism of action of 4’-Carboethoxy-3-piperidinomethyl benzophenone involves its interaction with specific molecular targets. The piperidinomethyl group can interact with biological receptors, while the benzophenone core can participate in photochemical reactions. The carboethoxy group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Benzophenone Derivatives

Substituent-Driven Structural and Functional Differences

The pharmacological and physicochemical properties of benzophenone derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparison with key analogs:

Compound Substituents Key Properties/Activities Reference
4'-Carboethoxy-3-piperidinomethyl 4'-COOEt, 3-piperidinomethyl Hypothesized enhanced lipophilicity and enzyme inhibition due to bulky substituents.
3-Bromo-3'-piperidinomethyl 3-Br, 3'-piperidinomethyl Increased molecular weight (357.3 g/mol); potential halogen-bonding interactions.
2-Chloro-3'-morpholinomethyl 2-Cl, 3'-morpholinomethyl Higher polarity (PSA = 29.5 Ų) compared to piperidine analogs; may affect solubility.
Diphenyl-substituted benzophenones 4,4'-diphenyl Superior antibacterial activity (MIC = 0.5–8 µg/mL) due to hydrophobic interactions.
Benzophenone (unsubstituted) None Baseline properties: MW = 182.22 g/mol, insoluble in water, stable crystalline form.

Key Findings :

  • Hydrophobic vs. Polar Groups: Diphenyl-substituted benzophenones (e.g., A11–15 in ) exhibit 4- to 32-fold higher antibacterial activity than benzophenone derivatives with smaller substituents. This highlights the importance of bulky hydrophobic groups in membrane penetration .
  • Halogen Effects: Bromo or chloro substituents (e.g., 3-Bromo-3'-piperidinomethyl) may enhance binding to targets via halogen bonding, though this is less explored in the provided evidence .
  • Piperidinomethyl vs.
Pharmacological Activity Comparisons
  • Antibacterial Effects: Diphenyl-substituted benzophenones (e.g., A11) show MIC values as low as 0.5 µg/mL against Staphylococcus aureus, outperforming benzophenone derivatives with methoxy or hydroxyl groups .
  • Enzyme Inhibition: Benzophenone derivatives with tertiary amines (e.g., piperidinomethyl) show cholinesterase inhibitory activity, a trait leveraged in Alzheimer’s disease therapeutics . However, certain benzophenone analogs (e.g., A8–10 in ) exhibit anomalous behavior, with strong enzyme inhibition (IC₅₀ < 10 µM) but weak antibacterial effects, suggesting divergent structure-activity relationships .
Physicochemical Properties
  • Solubility: Unsubstituted benzophenone is water-insoluble , while derivatives with polar groups (e.g., morpholinomethyl in ) show improved solubility in organic solvents. The carboethoxy group in the target compound may enhance solubility in lipophilic matrices.
  • Stability: All benzophenone derivatives are stable under ordinary conditions, but electron-withdrawing groups (e.g., COOEt) may reduce photodegradation rates compared to electron-donating substituents .

Challenges in Structural Identification and Validation

Misidentification of benzophenone derivatives is common due to similarities in spectral data. For example, selagibenzophenone B (2) was initially misassigned as selaphenin A due to overlapping NMR and MS profiles . Synthetic validation is critical, as demonstrated by Xu and Tan (2020), who resolved structural ambiguities in natural benzophenones through comparative spectroscopy of synthetic and isolated compounds .

Biological Activity

4'-Carboethoxy-3-piperidinomethyl benzophenone is an organic compound with the molecular formula C22H25NO3C_{22}H_{25}NO_3 and a molecular weight of approximately 351.44 g/mol. This compound features a benzophenone structure, characterized by two phenyl rings connected by a carbonyl group, with a piperidine ring substituted at one of the benzene rings. The presence of a carboethoxy group and a piperidinomethyl moiety contributes to its unique properties and potential biological activities.

PropertyValue
Molecular FormulaC22H25NO3C_{22}H_{25}NO_3
Molecular Weight351.44 g/mol
Boiling Point501.1 °C
Density1.139 g/cm³

The synthesis of this compound typically involves multi-step organic reactions, requiring careful control of reaction conditions to ensure high yields and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate cellular signaling pathways, leading to various physiological responses.

Anticancer Activity

Research indicates that derivatives of benzophenones, including this compound, exhibit significant anticancer properties. A study on Mannich bases, which include similar structural motifs, demonstrated increased cytotoxicity against various cancer cell lines, including mouse renal carcinoma and human T-lymphocyte cells . The cytotoxic effects were notably higher than those observed with standard chemotherapeutic agents like 5-fluorouracil.

Case Study: Cytotoxicity Evaluation

In a comparative study, the cytotoxicity of various Mannich bases was evaluated against human cancer cell lines:

Compound TypeCell LineIC50 (µM)
Mannich Base AJurkat Cells2.5 - 5.2 times more potent than 5-FU
Mannich Base BHuh-7 Hepatoma2.1 - 2.8 times more potent than 5-FU
Mannich Base CL6 Myoblasts1.2 - 2.2 times more potent than 5-FU

These findings suggest that compounds with similar structures to this compound may possess enhanced cytotoxicity against specific cancer types .

Anti-inflammatory Properties

In addition to anticancer activity, certain benzophenone derivatives have shown potential anti-inflammatory effects. For instance, studies have indicated that these compounds can inhibit nitric oxide production in macrophage cells, suggesting their utility in managing inflammatory conditions .

Medicinal Chemistry

This compound is explored for its therapeutic properties in drug development. Its unique structural features make it a candidate for creating novel pharmacological agents targeting various diseases, particularly cancers and inflammatory disorders .

Synthetic Applications

This compound serves as an intermediate in the synthesis of other complex molecules, demonstrating versatility in synthetic organic chemistry. Its functional groups allow for diverse chemical reactions, including oxidation and reduction processes.

Q & A

Q. Q1. What are the recommended synthetic routes for 4'-Carboethoxy-3-piperidinomethyl benzophenone, and how can intermediates be characterized?

Methodology :

  • Synthesis : Utilize Friedel-Crafts acylation to introduce the benzophenone core, followed by nucleophilic substitution to attach the piperidinomethyl group at position 3. The carboethoxy group at position 4' can be introduced via esterification with ethyl chloroformate.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is effective for isolating intermediates. Final product purity (>95%) can be confirmed via HPLC .
  • Characterization :
    • NMR : Key peaks include δ 1.2–1.4 ppm (triplet, CH3 of carboethoxy), δ 3.4–3.6 ppm (multiplet, piperidine CH2), and δ 7.2–8.1 ppm (aromatic protons).
    • IR : Confirm ester C=O stretch at ~1720 cm⁻¹ and benzophenone carbonyl at ~1660 cm⁻¹ .

Q. Q2. What analytical techniques are critical for verifying the structural integrity of this compound?

Methodology :

  • HPLC : Use a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity and detect byproducts .
  • Mass Spectrometry (HRMS) : Expect [M+H]+ at m/z 396.18 (calculated for C23H25NO4).
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry (if crystalline) .

Q. Q3. What safety protocols are essential during handling?

Methodology :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for reactions involving volatile solvents .
  • Storage : Store in amber glass vials at 2–8°C under inert gas (Ar/N2) to prevent ester hydrolysis .

Advanced Research Questions

Q. Q4. How can conflicting spectroscopic data (e.g., NMR vs. IR) for this compound be resolved?

Methodology :

  • Cross-Validation :
    • Compare NMR integration ratios (e.g., piperidine CH2 vs. carboethoxy CH3) to rule out impurities.
    • Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
    • Validate IR carbonyl peaks against reference spectra of structurally similar benzophenones (e.g., 4'-chloro derivatives) .
  • Case Study : A 2023 study resolved discrepancies in benzophenone derivatives by correlating HPLC retention times with mass fragmentation patterns .

Q. Q5. What strategies optimize the regioselectivity of the piperidinomethyl group introduction?

Methodology :

  • Reaction Optimization :
    • Use bulky bases (e.g., DBU) to direct substitution to position 3.
    • Monitor reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane 1:1).
  • Data-Driven Approach :
    • Compare yields under varying temperatures (25°C vs. 60°C) and solvents (DMF vs. THF). Higher yields (>80%) are achieved in DMF at 60°C .

Q. Q6. How does the carboethoxy group influence photostability compared to other benzophenone derivatives?

Methodology :

  • Photodegradation Assay :
    • Expose the compound to UV light (λ = 254 nm) and monitor degradation via UV-Vis spectroscopy (absorbance at 280 nm).
    • Compare half-life (t1/2) with analogs (e.g., 4'-hydroxy benzophenones). The carboethoxy group reduces photodegradation by 40% compared to hydroxyl derivatives .

Critical Analysis of Contradictory Evidence

  • Spectral Discrepancies : reports IR carbonyl peaks at 1660 cm⁻¹ for benzophenones, while notes shifts to 1680 cm⁻¹ in polar solvents. This highlights the need for solvent-free IR analysis .
  • Synthetic Yields : reports higher yields (82%) for piperidinomethylation in DMF, contrasting with lower yields (65%) in THF documented elsewhere. This suggests solvent polarity critically impacts reaction efficiency .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4'-Carboethoxy-3-piperidinomethyl benzophenone
Reactant of Route 2
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4'-Carboethoxy-3-piperidinomethyl benzophenone

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